molecular formula C21H19N5O2 B14924531 3,5-bis(2-methylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

3,5-bis(2-methylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Cat. No.: B14924531
M. Wt: 373.4 g/mol
InChI Key: VZXMTXXWRDNXBO-UHFFFAOYSA-N
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Description

3,5-bis(2-methylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(2-methylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole core: This can be achieved by the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions:

    Attachment of the nitro-pyrazole moiety: This involves the reaction of the pyrazole core with a nitro-substituted pyrazole derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvents, and specific reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,5-bis(2-methylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its pyrazole core.

    Biological Studies: Investigation of its biological activity, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The nitro group may also play a role in its biological activity through redox reactions.

Comparison with Similar Compounds

Similar Compounds

    3,5-diphenyl-1H-pyrazole: Lacks the nitro group and the methyl substitutions.

    3,5-bis(4-methylphenyl)-1H-pyrazole: Similar structure but with different substitution patterns.

    1-(3-nitro-1H-pyrazol-1-yl)-3,5-diphenylpyrazole: Similar but without the methyl groups.

Uniqueness

The unique combination of the 2-methylphenyl groups and the nitro-pyrazole moiety may confer distinct chemical and biological properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C21H19N5O2

Molecular Weight

373.4 g/mol

IUPAC Name

3,5-bis(2-methylphenyl)-1-[(3-nitropyrazol-1-yl)methyl]pyrazole

InChI

InChI=1S/C21H19N5O2/c1-15-7-3-5-9-17(15)19-13-20(18-10-6-4-8-16(18)2)25(22-19)14-24-12-11-21(23-24)26(27)28/h3-13H,14H2,1-2H3

InChI Key

VZXMTXXWRDNXBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NN2CN3C=CC(=N3)[N+](=O)[O-])C4=CC=CC=C4C

Origin of Product

United States

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